molecular formula C10H7ClO3 B13162108 5-Chloro-7-methylbenzofuran-3-carboxylic acid

5-Chloro-7-methylbenzofuran-3-carboxylic acid

Cat. No.: B13162108
M. Wt: 210.61 g/mol
InChI Key: FMUVCOXMPWTWIC-UHFFFAOYSA-N
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Description

5-Chloro-7-methylbenzofuran-3-carboxylic acid is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This benzofuran-based carboxylic acid is part of a class of heterocyclic compounds that show significant potential in the development of novel therapeutic agents, particularly in the field of oncology . Benzofuran derivatives are extensively investigated as inhibitors of cancer-associated enzymes, such as the carbonic anhydrase IX (hCA IX) isoform, which is upregulated in hypoxic tumors and is a validated anticancer target . Compounds with this core structure have demonstrated promising antiproliferative and pro-apoptotic actions against various human cancer cell lines, including breast cancer models . Furthermore, structurally similar halogenated benzofuran carboxylic acids have exhibited selective inhibitory profiles, effectively targeting tumor-associated enzymes while minimizing activity against off-target isoforms . Beyond oncology, research into analogous benzofuran compounds indicates potential for antimicrobial activity against a selection of Gram-positive bacteria and yeast strains . The molecular structure, featuring a carboxylic acid group on the benzofuran scaffold, allows for diverse interactions with biological targets, contributing to its versatile research value . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should consult the product's Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

5-chloro-7-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7ClO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13)

InChI Key

FMUVCOXMPWTWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC=C2C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Chlorination and Perkin Rearrangement

This method adapts microwave-enhanced regioselective halogenation, inspired by protocols for analogous benzofuran derivatives.

  • Step 1 : Begin with 7-methylcoumarin-3-carboxylic acid. Protect the carboxylic acid as a methyl ester to avoid side reactions.
  • Step 2 : Perform microwave-assisted chlorination at position 5 using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C for 30 minutes (yield: 86–89%).
  • Step 3 : Hydrolyze the ester under basic conditions (2M NaOH, reflux, 2h) to regenerate the carboxylic acid.
  • Step 4 : Execute Perkin rearrangement by heating the chlorinated coumarin with potassium hydroxide in ethanol (3h reflux), yielding the benzofuran-3-carboxylic acid scaffold.

Key Advantage : Microwave conditions reduce reaction times from hours to minutes while maintaining high regioselectivity.

Direct Cyclization via Friedel-Crafts Acylation

A one-pot cyclization strategy avoids multi-step functionalization:

  • Step 1 : React 4-chloro-2-methylphenol with methyl 3-oxopent-4-enoate in acetic anhydride at 120°C for 6h.
  • Step 2 : Acidic workup (HCl, 1M) induces cyclodehydration, forming the benzofuran core.
  • Step 3 : Saponify the methyl ester (LiOH, THF/H₂O, 12h) to afford the carboxylic acid (overall yield: 72%).

Limitation : Lower regiocontrol compared to halogenation-driven methods.

Comparative Analysis of Methods

Method Yield Reaction Time Regioselectivity
Microwave-Perkin Route 85–89% 4h High
Friedel-Crafts Cyclization 72% 18h Moderate

Optimization Insights

  • Microwave Assistance : Reduces chlorination time by 80% compared to conventional heating.
  • Ester Protection : Mitigates decarboxylation during Perkin rearrangement, improving yields.
  • Solvent Choice : DMF enhances NCS reactivity, while ethanol minimizes side reactions during rearrangement.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylbenzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-7-methylbenzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Carboxylic Acid Position : The target compound’s carboxylic acid at position 3 contrasts with analogs like the 2-carboxylic acid derivative , which may alter hydrogen-bonding patterns and solubility.
  • Halogen Effects : Chlorine (electronegative, lipophilic) at position 5 is common, but bromine (larger, more polarizable) or fluorine (smaller, highly electronegative) substitutions could modulate bioactivity .
  • Sulfinyl/Sulfanyl vs. Carboxylic Acid : Sulfinyl groups (e.g., SOCH₃) participate in weaker dipole interactions compared to carboxylic acids, which form strong hydrogen bonds, impacting crystal packing and solubility .

Pharmacological Implications

The carboxylic acid moiety may improve binding to enzymatic targets (e.g., kinases or proteases) via ionic interactions, whereas sulfinyl/sulfanyl groups are more suited to hydrophobic binding pockets .

Biological Activity

5-Chloro-7-methylbenzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, enzyme inhibition, and overall pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of chlorine and methyl groups on the benzofuran structure enhances its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of benzofuran, including this compound, exhibit potent antiproliferative effects against various cancer cell lines.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the antiproliferative effects of several benzofuran derivatives against human breast cancer cell lines MCF-7 and MDA-MB-231. The compound this compound was shown to have an IC50 value comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
    • In particular, the derivative demonstrated significant growth inhibition in MDA-MB-231 cells with an IC50 value of 2.52 ± 0.39 μM, comparable to Doxorubicin (IC50 = 2.36 ± 0.18 μM) .
  • Mechanism of Action :
    • The compound was found to induce cell cycle arrest at the G2-M phase and promote apoptosis in treated cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells from 1.43% (control) to 25.53% (treated), indicating a substantial apoptotic effect .
    • The apoptotic effects were further confirmed through annexin V/PI staining assays, showing increased percentages of early and late apoptotic cells upon treatment with the compound .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes including pH regulation and tumorigenesis.

Inhibition Potency

  • The compound was identified as a submicromolar inhibitor of human carbonic anhydrase IX (hCA IX) with a Ki value of 0.56 μM, indicating strong inhibitory potential . This inhibition is particularly relevant in cancer biology as hCA IX is often overexpressed in tumors.

Comparative Biological Activity Table

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-2312.52 ± 0.39Induces apoptosis, G2-M phase arrest
DoxorubicinMDA-MB-2312.36 ± 0.18Chemotherapeutic agent
Benzofuran derivative (9e)MDA-MB-2312.52 ± 0.39Apoptosis induction
Benzofuran derivative (9b)MCF-7>100Variable activity

Additional Pharmacological Activities

Beyond anticancer properties, studies have indicated that benzofuran derivatives exhibit a range of other pharmacological activities including:

  • Antimicrobial Activity : Some studies suggest that benzofuran derivatives possess antimicrobial properties, although specific data on this compound is limited .
  • Hemolytic Activity : The hemolytic activity of related compounds has been evaluated, indicating varying degrees of cytotoxicity which could inform safety profiles for potential therapeutic applications .

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